molecular formula C14H18ClN2O3PS B12732547 (+)-Pyraclofos CAS No. 1374255-22-7

(+)-Pyraclofos

Cat. No.: B12732547
CAS No.: 1374255-22-7
M. Wt: 360.8 g/mol
InChI Key: QHGVXILFMXYDRS-NRFANRHFSA-N
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Description

(+)-Pyraclofos is an organophosphorus compound known for its insecticidal properties. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (+) enantiomer is the active form. This compound is primarily used in agricultural settings to control pests and improve crop yields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Pyraclofos typically involves the reaction of phosphorus trichloride with an alcohol derivative under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the desired enantiomer.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The process includes purification steps such as distillation and crystallization to isolate the pure (+) enantiomer.

Chemical Reactions Analysis

Types of Reactions

(+)-Pyraclofos undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles like hydroxide ions replace the leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Produces phosphonic acid derivatives.

    Reduction: Yields phosphine derivatives.

    Substitution: Results in the formation of various substituted organophosphorus compounds.

Scientific Research Applications

(+)-Pyraclofos has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: Studied for its effects on insect physiology and its potential as a biochemical tool.

    Medicine: Investigated for its potential use in developing new insecticides with lower toxicity to humans.

    Industry: Applied in the formulation of pest control products for agriculture.

Mechanism of Action

The mechanism of action of (+)-Pyraclofos involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in insects. By binding to the active site of the enzyme, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter and subsequent paralysis and death of the insect. The molecular targets include the serine residue in the active site of acetylcholinesterase, and the pathway involves the disruption of normal nerve signal transmission.

Comparison with Similar Compounds

(+)-Pyraclofos can be compared with other organophosphorus insecticides such as malathion and parathion. While all these compounds inhibit acetylcholinesterase, this compound is unique due to its chiral nature and the specific activity of its (+) enantiomer. This specificity can lead to more targeted pest control with potentially lower environmental impact.

Similar Compounds

    Malathion: Another organophosphorus insecticide with a broader spectrum of activity.

    Parathion: Known for its high toxicity and effectiveness against a wide range of pests.

    Chlorpyrifos: Widely used in agriculture but with concerns over its environmental and health impacts.

Properties

CAS No.

1374255-22-7

Molecular Formula

C14H18ClN2O3PS

Molecular Weight

360.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-[ethoxy(propylsulfanyl)phosphoryl]oxypyrazole

InChI

InChI=1S/C14H18ClN2O3PS/c1-3-9-22-21(18,19-4-2)20-14-10-16-17(11-14)13-7-5-12(15)6-8-13/h5-8,10-11H,3-4,9H2,1-2H3/t21-/m0/s1

InChI Key

QHGVXILFMXYDRS-NRFANRHFSA-N

Isomeric SMILES

CCCS[P@@](=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl

Canonical SMILES

CCCSP(=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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